

A Comparative Toxicological Assessment: 2-Methoxy-5-methylaniline vs. p-Cresidine

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Compound of Interest

Compound Name: 2-Methoxy-5-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of **2-Methoxy-5-methylaniline** and its isomer, p-Cresidine. Both aromatic amines are of significant interest in industrial and research settings, necessitating a thorough understanding of their potential hazards. This document summarizes key toxicological data, outlines experimental methodologies, and visualizes potential toxicity pathways to support informed decision-making in research and development.

Executive Summary

2-Methoxy-5-methylaniline and p-Cresidine, while structurally similar, exhibit distinct toxicological profiles. Both compounds are classified as potential carcinogens; however, the body of evidence for p-Cresidine's carcinogenicity is more extensive. This guide presents a side-by-side comparison of their acute toxicity, genotoxicity, and carcinogenicity, supported by experimental data from peer-reviewed studies and technical reports.

Data Presentation

The following tables provide a structured overview of the quantitative toxicological data available for both compounds.

Table 1: Acute and Chronic Toxicity Data

Toxicological Endpoint	2-Methoxy-5-methylaniline	p-Cresidine	Species	Route of Administration	Source
LD50	1450 mg/kg	1450 mg/kg	Rat	Oral	[1][2]
LOAEL (Long-term)	198 mg/kg/day	-	Rat	Oral (in feed)	
Carcinogenicity	Possibly carcinogenic to humans (Group 2B)	Reasonably anticipated to be a human carcinogen	Human	-	[3]
Carcinogenicity	-	Carcinogenic	Rat, Mouse	Oral (in feed)	[4][5][6][7][8]

Note: The LD50 value for both compounds is identical in the available literature, suggesting similar acute oral toxicity in rats. The LOAEL for **2-Methoxy-5-methylaniline** is derived from a long-term toxicity study in rats, with observed effects including suppressed body weight gain and epithelial hyperplasia of the bladder.

Table 2: Genotoxicity Data

Assay	2-Methoxy-5-methylaniline	p-Cresidine	Test System	Metabolic Activation (S9)	Result	Source
Chromosomal Aberration	Positive	-	Chinese Hamster Lung (CHL/IU) cells	With and without	Increased structural and numerical aberrations	[9]
Bacterial Reverse Mutation (Ames Test)	-	Positive	Salmonella typhimurium	With	Mutagenic	[5][10]
In Vivo Micronucleus Assay	-	Positive	Mouse bone marrow	-	Increased micronucleated erythrocytes	[5][10]

Note: **2-Methoxy-5-methylaniline** has demonstrated clastogenic potential in vitro. p-Cresidine is a confirmed mutagen in both bacterial and in vivo mammalian systems, suggesting a genotoxic mode of action for its carcinogenicity.[5] The absence of Ames test and in vivo micronucleus data for **2-Methoxy-5-methylaniline** in the readily available literature represents a significant data gap.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the protocols for key experiments cited in this guide.

Carcinogenicity Bioassay (NTP TR-142 for p-Cresidine)

The National Toxicology Program (NTP) conducted a two-year bioassay of p-Cresidine in Fischer 344 rats and B6C3F1 mice.[4][8]

- Test Substance Administration: p-Cresidine was administered in the feed to groups of 50 male and 50 female animals of each species.[4]
- Dose Levels:
 - Rats: 0.5% and 1.0% in the diet.[4]
 - Mice (time-weighted average): 0.22% and 0.44-0.46% in the diet.[4]
- Duration: Animals were exposed for 104 weeks.[4]
- Control Groups: Matched control groups of 50 animals of each sex and species received the basal diet.[4]
- Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of all major tissues and organs.[4]

Chromosomal Aberration Test (for 2-Methoxy-5-methylaniline)

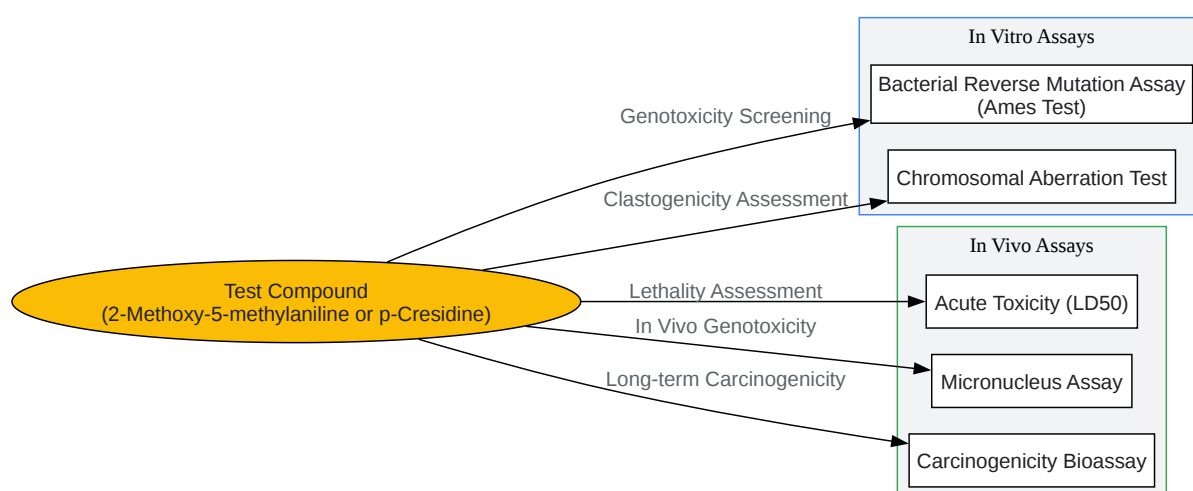
This in vitro cytogenetic assay was performed to assess the potential of **2-Methoxy-5-methylaniline** to induce structural and numerical chromosomal damage in mammalian cells.[9]

- Test System: Chinese Hamster Lung (CHL/IU) cells.[9]
- Treatment: Cells were exposed to various concentrations of **2-Methoxy-5-methylaniline** for 6 hours, both with and without a metabolic activation system (S9 mix). This was followed by an 18-hour recovery period.[9]
- Analysis: Metaphase cells were harvested, stained, and scored for chromosomal aberrations, including chromatid and chromosome-type gaps, breaks, and exchanges, as well as for polyploidy.[9]

- Positive Controls: Mitomycin C (without S9) and Benzo[a]pyrene (with S9) were used to validate the assay.[9]

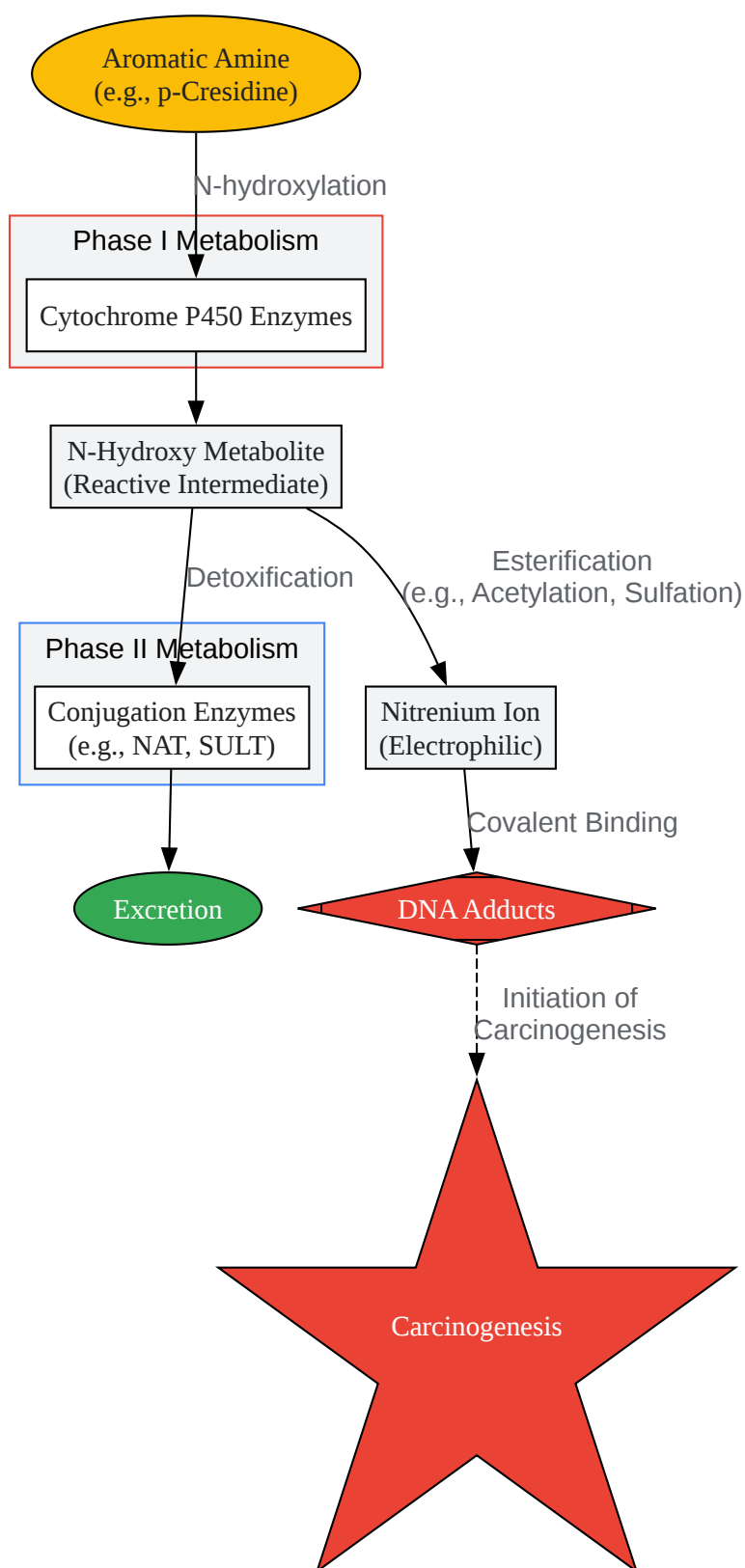
Mandatory Visualization

The following diagrams illustrate key concepts related to the toxicological evaluation of these compounds.



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Caption: A typical workflow for the toxicological evaluation of chemical compounds.



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Caption: A generalized metabolic activation pathway for carcinogenic aromatic amines.

Discussion

The available data indicates that p-Cresidine is a well-characterized carcinogen in animal models, with evidence of genotoxicity.[5][7] The primary target organs for p-Cresidine-induced carcinogenicity are the urinary bladder in both rats and mice, the nasal cavity in rats, and the liver in male rats and female mice.[4][5][8] Its positive results in the Ames test and in vivo micronucleus assay strongly suggest a genotoxic mechanism of action.[5][10]

For **2-Methoxy-5-methylaniline**, the toxicological database is less complete. While it shares the same acute oral LD50 in rats as p-Cresidine, suggesting similar acute toxicity, the long-term effects are less defined.[1][2] The positive result in the in vitro chromosomal aberration test is a significant finding, indicating its potential to cause genetic damage.[9] However, the lack of in vivo genotoxicity and comprehensive carcinogenicity data for **2-Methoxy-5-methylaniline** makes a direct comparison of its carcinogenic potential with p-Cresidine challenging.

The metabolic activation of aromatic amines is a critical step in their carcinogenic process. As depicted in the signaling pathway diagram, N-hydroxylation by cytochrome P450 enzymes, followed by esterification, can lead to the formation of highly reactive nitrenium ions that can form DNA adducts, initiating carcinogenesis. Given the structural similarities, it is plausible that both **2-Methoxy-5-methylaniline** and p-Cresidine share this metabolic activation pathway.

Conclusion and Recommendations

Both **2-Methoxy-5-methylaniline** and p-Cresidine should be handled with caution due to their potential toxicity. p-Cresidine is a confirmed animal carcinogen with evidence of genotoxicity. **2-Methoxy-5-methylaniline** has demonstrated clastogenic activity in vitro and is classified as a possible human carcinogen.

For researchers and drug development professionals, the following recommendations are advised:

- Risk Assessment: The more extensive toxicological database for p-Cresidine should be considered when assessing the potential risks of related aromatic amines.
- Data Gaps: Further research is warranted to fill the data gaps for **2-Methoxy-5-methylaniline**, particularly regarding its genotoxic potential in vivo and its long-term

carcinogenicity. Comparative metabolic and toxicokinetic studies would also be highly valuable.

- Safe Handling: Given the evidence of toxicity, appropriate personal protective equipment and engineering controls should be utilized when handling either of these compounds to minimize exposure.

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